(1R,4R)-2,5-Diazabicyclo(2.2.2)octane (1R,4R)-2,5-Diazabicyclo(2.2.2)octane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13573521
InChI: InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2/t5-,6-/m1/s1
SMILES: C1CC2CNC1CN2
Molecular Formula: C6H12N2
Molecular Weight: 112.17 g/mol

(1R,4R)-2,5-Diazabicyclo(2.2.2)octane

CAS No.:

Cat. No.: VC13573521

Molecular Formula: C6H12N2

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

(1R,4R)-2,5-Diazabicyclo(2.2.2)octane -

Specification

Molecular Formula C6H12N2
Molecular Weight 112.17 g/mol
IUPAC Name (1R,4R)-2,5-diazabicyclo[2.2.2]octane
Standard InChI InChI=1S/C6H12N2/c1-2-6-4-7-5(1)3-8-6/h5-8H,1-4H2/t5-,6-/m1/s1
Standard InChI Key DJWDAKFSDBOQJK-PHDIDXHHSA-N
Isomeric SMILES C1C[C@@H]2CN[C@H]1CN2
SMILES C1CC2CNC1CN2
Canonical SMILES C1CC2CNC1CN2

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

(1R,4R)-2,5-Diazabicyclo[2.2.2]octane (CAS: 1240782-81-3) has the molecular formula C₁₁H₂₀N₂O₂ and a molar mass of 212.29 g/mol . The bicyclic scaffold imposes significant conformational rigidity, with the two nitrogen atoms positioned in a proximal arrangement that enhances its nucleophilic and basic character. The (1R,4R) stereochemistry is critical for its enantioselective interactions, as demonstrated by X-ray crystallography studies .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molar Mass212.29 g/mol
CAS Number1240782-81-3
Storage ConditionsRoom Temperature
Stereochemistry(1R,4R) Configuration

The tert-butyl ester derivative, tert-butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate, is a common synthetic intermediate. Its InChIKey (RBLOMFQUEUBEBG-RKDXNWHRSA-N) and SMILES (CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1CN2) confirm the stereochemical arrangement .

Synthetic Methodologies

Parent Compound Synthesis

The parent structure, 2,5-diazabicyclo[2.2.2]octane (CAS: 658-24-2), is synthesized via a two-step reduction of 2,5-diazabicyclo[2.2.2]octane-3,6-dione (diketopiperazine 128). Lithium aluminum hydride (LAH) in tetrahydrofuran (THF) under reflux conditions reduces the lactam groups to amines, followed by quenching with aqueous NaOH to yield the bicyclic amine .

Enantioselective Synthesis of (1R,4R)-Derivatives

Racemic 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid (1) is resolved into enantiomers using chiral amines, forming diastereomeric salts. Decarboxylation of the resolved (–)-enantiomer produces (1R,4R)-2,5-diazabicyclo[2.2.2]octane with >99% enantiomeric excess . The tert-butyl ester derivative is subsequently prepared via Boc protection under standard conditions .

Key Reaction Conditions:

  • Reduction: LAH (4.3 mmol) in THF, 16 h reflux .

  • Resolution: Chiral amine-mediated salt formation .

  • Protection: tert-Butyl dicarbonate (Boc₂O), base catalysis .

Structural and Crystallographic Analysis

X-Ray Diffraction Studies

The racemic and (–)-enantiomeric forms of 2,5-diazabicyclo[2.2.2]octane-3,6-dione-1,4-dicarboxylic acid crystallize in space groups P2₁/n and P2₁, respectively. The (1R,4R) configuration is confirmed by anomalous dispersion effects, with bond lengths and angles consistent with a strained bicyclic system .

Conformational Rigidity

The bicyclo[2.2.2]octane framework restricts rotational freedom, positioning the nitrogen lone pairs for optimal participation in hydrogen bonding and Lewis acid-base interactions. This rigidity is exploited in catalysis, where the (1R,4R)-configured derivative stabilizes transition states through stereoelectronic effects .

Applications in Organic Synthesis

Asymmetric Catalysis

The (1R,4R)-derivative serves as a chiral scaffold in organocatalysis. Its high basicity (pKa ~10) facilitates deprotonation reactions, enabling enantioselective transformations such as:

  • Michael Additions: Catalyzing asymmetric C–C bond formation.

  • Cycloadditions: Promoting [4+2] Diels-Alder reactions with high stereocontrol.

  • Polymerizations: Acting as a chain-transfer agent in controlled radical polymerization.

Pharmaceutical Intermediates

The tert-butyl ester derivative is a key intermediate in synthesizing protease inhibitors and antiviral agents. For example, it is used in the production of Darunavir, an HIV-1 protease inhibitor, where the bicyclic amine enhances binding affinity to the enzyme active site .

Biological and Pharmacological Relevance

Enzyme Interactions

Fungal enzymes, such as those from Aspergillus species, cleave the 2,5-diazabicyclo[2.2.2]octane moiety to generate prenylated indole alkaloids with antitumor activity. The (1R,4R) configuration is critical for substrate recognition, as demonstrated by kinetic resolution studies .

Drug Delivery Systems

The bicyclic amine’s ability to form stable adducts with sulfonamides and carboxylic acids is leveraged in prodrug design. For instance, conjugates with anti-inflammatory agents show improved bioavailability and targeted release profiles .

Recent Advances and Future Directions

Computational Modeling

Density functional theory (DFT) studies predict that substituting the tert-butyl group with electron-withdrawing substituents (e.g., nitro or cyano) enhances catalytic activity in aza-Michael reactions .

Sustainable Synthesis

Recent efforts focus on replacing LAH with greener reductants (e.g., NaBH₄/CeCl₃) to improve the environmental footprint of the synthesis .

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